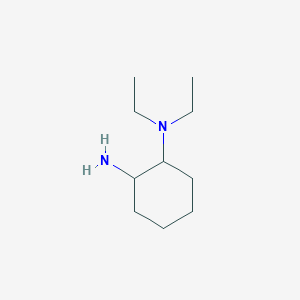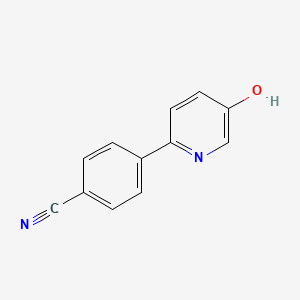![molecular formula C11H9N3O3 B3166394 1-[(4-Nitrophenyl)acetyl]-1H-imidazole CAS No. 91093-59-3](/img/structure/B3166394.png)
1-[(4-Nitrophenyl)acetyl]-1H-imidazole
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Novel Synthesis Methods and Inhibitor Development
A significant application of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole derivatives involves the construction of complex ring systems, such as the imidazo[1,5-a]quinoxalin-4-one ring, which has been efficiently synthesized to develop potent inhibitors like BMS-238497, targeting Lck, a critical enzyme in T-cell activation (Chen et al., 2004). This showcases the compound's utility in facilitating novel synthetic pathways for pharmacologically active molecules.
Antimicrobial Activity
Imidazole derivatives, including structures similar to this compound, have been explored for their antimicrobial properties. Studies have synthesized novel imidazoles demonstrating potent antimicrobial activities, underscoring the therapeutic potential of these compounds in combating microbial infections (Narwal et al., 2012).
Nanotechnology and Material Science
In the realm of nanotechnology and material science, derivatives of this compound have been employed as precursors for the synthesis of zinc oxide nanoparticles, illustrating the compound's versatility in contributing to the development of novel materials (Padhy et al., 2010).
Chemical Sensing and Chemosensors
The nitro group present in compounds like this compound enhances the sensitivity of chemosensors for detecting amines. This application is crucial for developing new diagnostic tools and sensors, facilitating rapid and efficient detection of various substances (Afandi et al., 2020).
Spectroscopic and Electrochemical Studies
Furthering our understanding of molecular interactions, spectroscopic and electrochemical studies have investigated compounds like this compound. These studies provide insights into the electronic structures and reactivity of such molecules, contributing to the field of analytical chemistry and molecular electronics (Datta et al., 2016).
Mecanismo De Acción
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with the compound , have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives interact with their targets, leading to various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways . For example, they can affect the degradation of tryptophan in higher plants .
Result of Action
It’s known that indole derivatives can exhibit a broad spectrum of biological activities .
Action Environment
It’s known that the thermostability and affinity of certain antibodies can be influenced by somatic hypermutation, suggesting that genetic and environmental factors can impact the action of bioactive compounds .
Propiedades
IUPAC Name |
1-imidazol-1-yl-2-(4-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-11(13-6-5-12-8-13)7-9-1-3-10(4-2-9)14(16)17/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVKPCDHGLECJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N2C=CN=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B3166327.png)


![Tert-butyl 3-amino-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3166340.png)




![9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]-](/img/structure/B3166373.png)


![4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3166399.png)
